molecular formula C19H16N2O5S B12112465 Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 16617-77-9

Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B12112465
CAS No.: 16617-77-9
M. Wt: 384.4 g/mol
InChI Key: BFBVRPFNCHJVSQ-UHFFFAOYSA-N
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Description

Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that features a urea backbone with anthracene and thiophene derivatives

Properties

CAS No.

16617-77-9

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(9,10-dioxoanthracen-1-yl)-3-(1,1-dioxothiolan-3-yl)urea

InChI

InChI=1S/C19H16N2O5S/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)21-19(24)20-11-8-9-27(25,26)10-11/h1-7,11H,8-10H2,(H2,20,21,24)

InChI Key

BFBVRPFNCHJVSQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. One common method includes:

    Formation of Anthracene Derivative: Starting with anthracene, the compound undergoes oxidation to form 9,10-dihydro-9,10-dioxoanthracene.

    Thiophene Derivative Preparation: Thiophene is subjected to sulfonation to yield tetrahydro-1,1-dioxido-3-thienyl.

    Urea Formation: The final step involves the reaction of the anthracene and thiophene derivatives with urea under controlled conditions, often in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The anthracene moiety can undergo further oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Various substitution reactions can occur, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation Products: Further oxidized anthracene derivatives.

    Reduction Products: Reduced forms of the thiophene and anthracene moieties.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.

Biology

    Biomolecular Studies: Utilized in the study of molecular interactions and binding studies.

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.

Industry

    Material Science: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The anthracene and thiophene moieties can interact with various biological molecules, influencing pathways such as electron transport and molecular binding.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-3-thienyl)-: Lacks the sulfonyl group on the thiophene ring.

    Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-2-thienyl)-: Differently substituted thiophene ring.

Uniqueness

The presence of both the anthracene and sulfonyl-substituted thiophene moieties in Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- imparts unique electronic and structural properties, making it distinct from other similar compounds.

Biological Activity

The compound Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)- is a derivative of urea that incorporates anthracene and thienyl moieties. This unique structure suggests potential biological activities that merit detailed exploration. The biological activity of such compounds can be significant in various therapeutic contexts, including anticancer and antimicrobial applications.

Basic Information

PropertyValue
Molecular Formula C44H24N4O8
Molecular Weight 736.7 g/mol
CAS Registry Number 6373-32-6

Structural Features

The compound features a complex structure that includes:

  • Anthracene core : Known for its applications in organic electronics and photodynamic therapy.
  • Thienyl group : Contributes to the compound's reactivity and potential biological interactions.

Anticancer Effects

Research indicates that derivatives of anthracene, including those linked to urea, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in hepatocellular carcinoma cells (HEP-G2) and exhibit growth inhibitory effects .

Case Study: Urea Derivatives in Cancer Research

  • Compound : 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea (1,3-BPMU)
    • Effects : Induces early and late apoptosis in cancer cells.
    • Mechanism : Mediated by urease activity, enhancing the cytotoxicity of the compound .

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties. For example, certain anthracene derivatives demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Toxicological Considerations

While exploring the therapeutic potential of urea derivatives, it is crucial to consider their toxicological profiles. Studies have reported both beneficial and adverse effects:

  • Therapeutic Effects : Increased growth rates and improved digestion in experimental models.
  • Toxic Effects : Elevated oxidative stress levels leading to insulin resistance and impaired glucose metabolism .

The biological activity of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)- can be attributed to several mechanisms:

  • Redox Activity : The anthracene moiety can participate in redox reactions, influencing cellular signaling pathways.
  • Interaction with Biological Macromolecules : The compound may form complexes with proteins or nucleic acids, altering their function and stability.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Summary of Research Findings

A review of literature reveals diverse findings regarding the biological activity of urea derivatives:

Study ReferenceTest SubstanceAnimal ModelDoseDurationObserved Effects
Burton et al.UreaRats25 mM24 hoursDecreased nitrogenous waste excretion
D’Apolito et al.UreaCKD Mice10 mg/kg15 daysIncreased oxidative stress; insulin resistance
Vedarethinam et al.1,3-BPMUHEP-G2 CellsN/AN/AInduces apoptosis

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